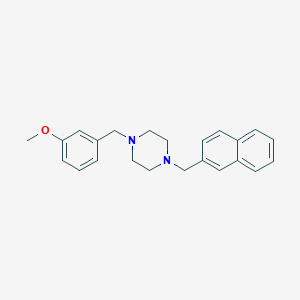![molecular formula C21H15ClN2O2S2 B11663919 4-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B11663919.png)
4-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-CHLORO-N-[3-(2-PHENYL-1,3-THIAZOL-4-YL)PHENYL]BENZENE-1-SULFONAMIDE is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound also contains a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Métodos De Preparación
The synthesis of 4-CHLORO-N-[3-(2-PHENYL-1,3-THIAZOL-4-YL)PHENYL]BENZENE-1-SULFONAMIDE typically involves the formation of the thiazole ring followed by the introduction of the sulfonamide group. One common synthetic route includes the reaction of 2-phenyl-1,3-thiazole-4-amine with 4-chlorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Análisis De Reacciones Químicas
4-CHLORO-N-[3-(2-PHENYL-1,3-THIAZOL-4-YL)PHENYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and antitumor agent.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-CHLORO-N-[3-(2-PHENYL-1,3-THIAZOL-4-YL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The thiazole ring can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of enzyme activity, interference with DNA replication, and induction of cell death. The sulfonamide group can also interact with enzymes involved in folate metabolism, further contributing to its biological effects .
Comparación Con Compuestos Similares
Similar compounds to 4-CHLORO-N-[3-(2-PHENYL-1,3-THIAZOL-4-YL)PHENYL]BENZENE-1-SULFONAMIDE include other thiazole derivatives and benzenesulfonamides. Some examples are:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycine: An antineoplastic drug containing a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring
Propiedades
Fórmula molecular |
C21H15ClN2O2S2 |
|---|---|
Peso molecular |
426.9 g/mol |
Nombre IUPAC |
4-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H15ClN2O2S2/c22-17-9-11-19(12-10-17)28(25,26)24-18-8-4-7-16(13-18)20-14-27-21(23-20)15-5-2-1-3-6-15/h1-14,24H |
Clave InChI |
QSVGZYHNMLETBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2Z)-4-(3-nitrophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B11663841.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663847.png)
![N'-[(1E)-1-(3-iodophenyl)ethylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11663850.png)
![N-[N'-(4,7-dimethylquinazolin-2-yl)-N-(phenylcarbonyl)carbamimidoyl]benzamide](/img/structure/B11663854.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B11663861.png)
![5-methyl-2-{[(3-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11663868.png)
![Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11663869.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11663876.png)

![1'-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11663890.png)
![Methyl 5-methyl-2-[({2-[4-(2-methylpropyl)phenyl]quinolin-4-yl}carbonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B11663894.png)
![2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B11663913.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11663929.png)
